1H-Benzimidazole, 2-chloro-1-cyclopropyl- 1H-Benzimidazole, 2-chloro-1-cyclopropyl-
Brand Name: Vulcanchem
CAS No.: 184832-29-9
VCID: VC20910211
InChI: InChI=1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2
SMILES: C1CC1N2C3=CC=CC=C3N=C2Cl
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

1H-Benzimidazole, 2-chloro-1-cyclopropyl-

CAS No.: 184832-29-9

Cat. No.: VC20910211

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole, 2-chloro-1-cyclopropyl- - 184832-29-9

Specification

CAS No. 184832-29-9
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 2-chloro-1-cyclopropylbenzimidazole
Standard InChI InChI=1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2
Standard InChI Key FBJWXQWZWIISCG-UHFFFAOYSA-N
SMILES C1CC1N2C3=CC=CC=C3N=C2Cl
Canonical SMILES C1CC1N2C3=CC=CC=C3N=C2Cl

Introduction

1H-Benzimidazole, 2-chloro-1-cyclopropyl- is a heterocyclic compound belonging to the benzimidazole family. It features a benzimidazole core with a cyclopropyl group attached at the nitrogen atom and a chlorine atom at the second position of the ring. This compound is of interest in medicinal chemistry due to its potential biological activities and versatility in synthetic applications.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods for synthesizing imidazole derivatives include:

Synthetic Routes

  • Debus-Radziszewski Synthesis: This method involves condensing an aldehyde or ketone with ammonia or an amine.

  • Wallach Synthesis: Involves heating o-diamines with carboxylic acids or their derivatives.

These methods can be adapted for large-scale production using techniques like continuous flow synthesis.

Biological Activities

Benzimidazoles generally exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral properties . The presence of halogen substituents (like chlorine) can modulate these activities by affecting electronic properties and binding affinities.

Potential Applications

Given its structure, 1H-Benzimidazole, 2-chloro-1-cyclopropyl- may serve as a precursor for developing compounds with enhanced biological activity through further modification.

Table: Comparison of Benzimidazoles' Biological Activities

Compound NameActivity TypeMIC/IC50 Values
Related BenzimidazolesAntimicrobialVaries
Methanesulphonamido-benzimida-zole DerivativesAnti-inflammatoryNot specified

Note: Specific data on "2-Chloro-1-Cyclopropyl" derivative is not readily available; hence comparisons are based on related compounds.

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